

# application of NA-931 in alcohol use disorder research.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PG-931    |           |
| Cat. No.:            | B15617325 | Get Quote |

## Application of NA-931 in Alcohol Use Disorder Research

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

NA-931 is an investigational, orally active, small-molecule therapeutic candidate that functions as a quadruple receptor agonist, simultaneously targeting the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors.[1][2][3] Initially developed for metabolic disorders such as obesity and type 2 diabetes, recent preclinical research has highlighted its potential therapeutic utility in the treatment of Alcohol Use Disorder (AUD).[4][5][6] Preclinical findings indicate that NA-931 can cross the blood-brain barrier and may mitigate alcohol-mediated behaviors, positioning it as a promising novel treatment option for AUD.[4][5]

#### Mechanism of Action

NA-931's unique mechanism of action involves the simultaneous activation of four key metabolic hormone receptors.[7][8] This multi-pathway approach is designed to restore metabolic balance and is hypothesized to influence the neurological pathways associated with reward and addiction.[1][7] By engaging these multiple systems, NA-931 may offer a more



holistic treatment approach compared to single-target therapies.[4][8] The engagement of GLP-1 receptors, in particular, has been a focus of research for its role in reducing cravings for alcohol.

Preclinical Research Findings in Alcohol Use Disorder

Groundbreaking preclinical research has demonstrated the potential of NA-931 in attenuating behaviors associated with AUD.[5][6] Key findings from animal models suggest that NA-931 significantly reduces alcohol intake and seeking behaviors.[4][5] Furthermore, the compound has been shown to attenuate alcohol-induced locomotor stimulation, a behavioral marker for the rewarding effects of alcohol.[4][5] These promising results suggest that NA-931's therapeutic applications may extend beyond metabolic regulation to the modulation of addictive behaviors.[6]

## **Quantitative Data Summary**

While specific quantitative data from the preclinical AUD studies on NA-931 have not been publicly released in detail, the available information from studies on metabolic conditions provides context for its potent biological activity.

Table 1: Summary of Publicly Available Preclinical and Clinical Data for NA-931



| Study Type                                                                    | Population                           | Key Findings                                                               | Source          |
|-------------------------------------------------------------------------------|--------------------------------------|----------------------------------------------------------------------------|-----------------|
| Preclinical                                                                   | Animal Models of AUD                 | Significantly attenuates alcohol-induced locomotor stimulation.            | [4][5]          |
| Reduces alcohol intake.                                                       | [4][5]                               |                                                                            |                 |
| Reduces alcohol-<br>seeking behaviors.                                        | [4][5]                               |                                                                            |                 |
| Preclinical                                                                   | Diet-Induced Obesity (DIO)-NASH Mice | Up to 26% reduction in body weight over 14 days.                           | [9]             |
| Up to 23% reduction in plasma glucose.                                        | [9]                                  |                                                                            |                 |
| Up to 34% reduction in plasma triglycerides.                                  | [9]                                  | -                                                                          |                 |
| Phase 2 Clinical Trial                                                        | Adults with Obesity/Overweight       | Up to 13.8% mean body weight reduction at 150 mg daily dose over 13 weeks. | [1][10][11][12] |
| 72% of participants achieved ≥12% weight loss (compared to 1.9% for placebo). | [10][11][12]                         |                                                                            |                 |

## **Experimental Protocols**

The following are detailed, representative protocols for key experiments to evaluate the efficacy of NA-931 in animal models of AUD. These are based on standard methodologies in the field.

Protocol 1: Assessment of Alcohol-Induced Locomotor Stimulation

## Methodological & Application





Objective: To determine if NA-931 attenuates the stimulant effects of acute alcohol administration.

#### Materials:

- NA-931 (oral formulation)
- Ethanol (20% v/v in saline)
- Saline solution (0.9% NaCl)
- Male C57BL/6J mice
- Open field activity chambers equipped with infrared beams

#### Procedure:

- Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to the experiment. On the day of the experiment, allow mice to habituate to the testing room for at least 1 hour.
- Drug Administration: Administer NA-931 or vehicle (e.g., water) via oral gavage at a predetermined time before the alcohol challenge (e.g., 60 minutes).
- Locomotor Activity Baseline: Place each mouse in an open field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 30 minutes to establish a baseline.
- Alcohol Challenge: Immediately following the baseline recording, administer a single intraperitoneal (i.p.) injection of ethanol (e.g., 2 g/kg) or saline.
- Post-Injection Monitoring: Immediately return the mouse to the open field chamber and record locomotor activity for 60-120 minutes.
- Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
   Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Ethanol, NA-931 + Ethanol). A significant reduction in distance traveled in

## Methodological & Application





the NA-931 + Ethanol group compared to the Vehicle + Ethanol group indicates attenuation of alcohol-induced locomotor stimulation.

Protocol 2: Two-Bottle Choice Voluntary Alcohol Consumption

Objective: To assess the effect of NA-931 on voluntary alcohol intake and preference.

#### Materials:

- NA-931 (formulated for delivery in drinking water or chow, or for daily oral gavage)
- Ethanol solution (e.g., 10% v/v in water)
- Tap water
- Male C57BL/6J mice
- Cages equipped with two drinking bottles

#### Procedure:

- Acclimation: Individually house mice and acclimate them to the two-bottle setup with both bottles containing tap water for 48 hours.
- Induction of Drinking: Replace one water bottle with an ethanol solution. Gradually increase the ethanol concentration (e.g., 3%, 6%, 10% v/v) every 48 hours to induce stable drinking behavior.
- Baseline Measurement: Once stable drinking is established at the target concentration (e.g., 10% ethanol), measure daily fluid intake from both the ethanol and water bottles for 5-7 days to establish a baseline. Weigh the bottles at the same time each day.
- NA-931 Treatment: Administer NA-931 or vehicle daily.
- Data Collection during Treatment: Continue to measure daily fluid intake from both bottles throughout the treatment period (e.g., 14-28 days).

### Methodological & Application





 Data Analysis: Calculate the daily alcohol intake (g/kg/day), alcohol preference (volume of alcohol solution consumed / total volume of fluid consumed), and total fluid intake. Compare these measures between the NA-931 and vehicle treatment groups. A significant decrease in alcohol intake and preference in the NA-931 group suggests therapeutic potential.

Protocol 3: Operant Alcohol Self-Administration and Reinstatement

Objective: To evaluate the effect of NA-931 on alcohol-seeking and relapse-like behavior.

#### Materials:

- NA-931 (oral formulation)
- Ethanol (10% w/v)
- Saccharin solution (for initial training)
- Male Wistar rats
- Operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.

#### Procedure:

- Training: Train water-deprived rats to press a lever for a saccharin solution reward on a fixed-ratio 1 (FR1) schedule.
- Alcohol Self-Administration: Once lever pressing is acquired, replace the saccharin with ethanol as the reinforcer. Train rats to self-administer ethanol (e.g., 10% w/v) in daily 30minute sessions until stable responding is achieved (e.g., <15% variation in lever presses over 3 consecutive days).
- Extinction: After stable self-administration, begin extinction sessions where lever presses no longer result in ethanol delivery or associated cues. Continue until responding is significantly reduced (e.g., <25% of the average of the last 3 self-administration days).</li>
- NA-931 Administration: Administer NA-931 or vehicle prior to the reinstatement test.



- Reinstatement Test: Test for reinstatement of alcohol-seeking behavior by exposing the rats to a priming injection of ethanol (e.g., 0.5 g/kg, i.p.) or by presenting the alcohol-associated cues (e.g., cue light). Record the number of active lever presses.
- Data Analysis: Compare the number of active lever presses during the reinstatement test between the NA-931 and vehicle groups. A significant reduction in lever pressing in the NA-931 group indicates a decrease in relapse-like behavior.

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of NA-931 as a quadruple agonist.





Click to download full resolution via product page

Caption: Workflow for a preclinical AUD study using NA-931.





Click to download full resolution via product page

Caption: Hypothesized link between NA-931's mechanism and AUD outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biomed Industries.™ News- Biomed Industries Presents Breakthrough Phase 2 Results of NA-931, an Oral Quadruple Agonist for Obesity, at ADA 2025 [biomedind.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 4. NA-931 [biomedind.com]
- 5. Biomed Industries.™ News- Press Release-Biomed Industries, Inc. Unveils
   Groundbreaking research on NA-931 as a Potential Treatment for Alcohol Use Disorder
   [biomedind.com]
- 6. firstwordpharma.com [firstwordpharma.com]



- 7. What is the mechanism of action of NA-931? [synapse.patsnap.com]
- 8. peptidology.co [peptidology.co]
- 9. Associations Between Alzheimer's Disease and Obesity: Clinical Trials of NA-831 for AD and NA-931 for Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Biomed Industries.<sup>™</sup> News- Biomed Industries Unveils Phase 2 Success of NA-931:
   Oral Quadruple Receptor Agonist for Obesity at EASD 2025 [biomedind.com]
- 12. Biomed Industries.<sup>™</sup> News- Biomed Industries Unveils Promising Phase 2 Results of NA-931, the First Oral Quadruple Agonist for Obesity at ENDO 2025 [biomedind.com]
- To cite this document: BenchChem. [application of NA-931 in alcohol use disorder research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617325#application-of-na-931-in-alcohol-use-disorder-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com